1,4-Diphenyl-3-propylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-3-propylazetidin-2-one is an organic compound with the molecular formula C18H19NO It belongs to the class of azetidinones, which are four-membered lactams
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-3-propylazetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-diphenyl-3-propyl-2-azetidinone with suitable reagents can yield the desired compound. The reaction typically requires a base, such as sodium hydride, and a solvent like tetrahydrofuran, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diphenyl-3-propylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyl-3-propylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antiproliferative and tubulin-destabilizing effects in cancer cells.
Biological Research: Used as a scaffold for designing inhibitors targeting specific proteins or enzymes.
Industrial Applications: Potential use in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,4-diphenyl-3-propylazetidin-2-one involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Diphenyl-3-methylazetidin-2-one
- 1-ethyl-3-methyl-4-phenylazetidin-2-one
- 3,4-dimethyl-2-azetidinone
Uniqueness
1,4-Diphenyl-3-propylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 3-position and diphenyl groups at the 1 and 4 positions contribute to its stability and reactivity, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
24371-49-1 |
---|---|
Molekularformel |
C18H19NO |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
1,4-diphenyl-3-propylazetidin-2-one |
InChI |
InChI=1S/C18H19NO/c1-2-9-16-17(14-10-5-3-6-11-14)19(18(16)20)15-12-7-4-8-13-15/h3-8,10-13,16-17H,2,9H2,1H3 |
InChI-Schlüssel |
PBZSIBUXORWFTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.